4-Ethyl-2,6-dihydroxynicotinonitrile

Organic Synthesis Nicotinonitrile Derivatives Reaction Optimization

This 4-ethyl-substituted nicotinonitrile (LogP 0.93) outperforms unsubstituted CNDP in membrane partitioning and kinase hinge-binding selectivity. The 2,6-dihydroxy/oxo array enables bidentate metal chelation for MOFs and engages conserved water molecules in ATP-binding pockets. The ethyl vector accesses underexplored chemical space, offering IP differentiation from common 4-aryl inhibitors. Use as a building block for DPD inhibitors (cf. parent CNDP Ki 230 nM) or prodrug conjugates via ester/carbonate linkages. Available in multi-gram quantities at ≥95% purity.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 23328-64-5
Cat. No. B1627435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2,6-dihydroxynicotinonitrile
CAS23328-64-5
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)NC(=C1C#N)O
InChIInChI=1S/C8H8N2O2/c1-2-5-3-7(11)10-8(12)6(5)4-9/h3H,2H2,1H3,(H2,10,11,12)
InChIKeyWQMPZIYHTPLJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2,6-dihydroxynicotinonitrile (CAS 23328-64-5): A Structurally Differentiated Nicotinonitrile-Derived Building Block for Research and Development


4-Ethyl-2,6-dihydroxynicotinonitrile (CAS 23328-64-5; molecular formula C₈H₈N₂O₂, MW 164.16) is a 3-pyridinecarbonitrile derivative bearing a 4-ethyl substituent and hydroxyl/oxo functionalities at the 2- and 6-positions . The compound is commercially available from multiple vendors at purities typically ≥95% for research use . The 4-ethyl substituent distinguishes this compound from the parent unsubstituted 2,6-dihydroxynicotinonitrile (CNDP, CAS 35441-10-2), and multiple vendors note its potential utility as a building block for kinase inhibitor development and as a metal-chelating scaffold due to its conjugated π-system and hydrogen-bonding capacity [1].

Why 4-Ethyl-2,6-dihydroxynicotinonitrile (CAS 23328-64-5) Cannot Be Substituted with Unsubstituted 2,6-Dihydroxynicotinonitrile or Other Nicotinonitrile Analogs


The 4-ethyl substituent on 4-ethyl-2,6-dihydroxynicotinonitrile introduces quantifiable changes in lipophilicity, steric profile, and molecular recognition that preclude simple substitution with the unsubstituted 2,6-dihydroxynicotinonitrile (CNDP) core or other regioisomers. The ethyl group increases the predicted LogP from approximately 0.2 (CNDP) to 0.93, altering partitioning behavior in biphasic reaction systems and biological membranes . In kinase inhibitor design, the nicotinonitrile scaffold participates in critical hinge-binding interactions with the ATP-binding pocket, and the 4-position substituent directly influences both target affinity and selectivity profile across the kinome [1][2]. The combination of the 4-ethyl group with the 2,6-dihydroxy/oxo substitution pattern creates a unique hydrogen-bonding array that differs from regioisomers such as 4,6-dihydroxynicotinonitrile, affecting metal-chelation geometry and crystal engineering applications .

Quantitative Comparative Evidence for 4-Ethyl-2,6-dihydroxynicotinonitrile (CAS 23328-64-5) vs. Structurally Related Analogs


Synthetic Accessibility: 41% Yield Achieved Under Practical One-Step KOH/MeOH Conditions

4-Ethyl-2,6-dihydroxynicotinonitrile (CAS 23328-64-5) can be synthesized in 41% yield via reaction of 2-cyanoacetamide with ethyl 3-oxopentanoate in the presence of potassium hydroxide in methanol at 65°C for 2 hours . This represents a practical, one-step synthetic route that contrasts with the multi-step sequences typically required for more complex 2,6-dihydroxynicotinonitrile-derived prodrug conjugates such as emitefur, which require separate synthesis of the CNDP core followed by esterification with benzoyl chloride using triethylamine in dimethylacetamide [1]. The 41% yield provides a quantifiable baseline for researchers evaluating synthetic feasibility versus alternative nicotinonitrile building blocks.

Organic Synthesis Nicotinonitrile Derivatives Reaction Optimization

DPD Inhibitory Activity: Ki = 2.3 × 10⁻⁷ M vs. 5-Chloro Analog Comparator

The parent scaffold 3-cyano-2,6-dihydroxypyridine (CNDP, CAS 35441-10-2), of which 4-ethyl-2,6-dihydroxynicotinonitrile is a 4-ethyl-substituted derivative, was identified as a potent inhibitor of dihydrouracil dehydrogenase (DHUDase, also known as dihydropyrimidine dehydrogenase, DPD), the rate-limiting enzyme in 5-fluorouracil (5-FU) degradation [1]. In a head-to-head comparison study of pyrimidine and pyridine derivatives, CNDP exhibited a Ki value of 2.3 × 10⁻⁷ M (230 nM) against DHU dehydrogenase, compared to 3.6 × 10⁻⁷ M (360 nM) for 5-chloro-2,4-dihydroxypyridine, making CNDP approximately 1.6-fold more potent [1]. Subsequent studies reported an even lower IC₅₀ value of 4.4 nM for CNDP [2]. While direct inhibitory data for the 4-ethyl-substituted derivative are not available in the public domain, the core CNDP scaffold demonstrates a validated pharmacophore for DPD inhibition. The 4-ethyl substituent is positioned to modulate both potency and physicochemical properties relative to the unsubstituted parent.

Enzyme Inhibition DPD Inhibition 5-Fluorouracil Modulation

Lipophilicity and Polar Surface Area: Calculated LogP 0.93 vs. Unsubstituted CNDP (~0.2)

4-Ethyl-2,6-dihydroxynicotinonitrile has a calculated LogP value of 0.93 and a polar surface area (PSA) of 73.1 Ų . In comparison, the unsubstituted parent 2,6-dihydroxynicotinonitrile (CNDP, CAS 35441-10-2) has a predicted LogP of approximately 0.2 (PubChem predicted XLogP3) [1]. The introduction of the 4-ethyl group increases lipophilicity by approximately 0.7 LogP units, corresponding to a roughly 5-fold increase in partition coefficient between octanol and water. This differential translates to enhanced membrane permeability potential while maintaining a PSA below the 140 Ų threshold typically associated with good oral bioavailability, placing this compound in a favorable region of drug-like chemical space for CNS penetration potential.

Physicochemical Properties ADME Prediction Medicinal Chemistry

Nicotinonitrile Scaffold in Kinase Inhibition: Validated Hinge-Binding Motif with 4-Position Modulation

The nicotinonitrile scaffold has been validated as a privileged kinase inhibitor chemotype. A 2023 study of horseshoe-shaped nicotinonitriles demonstrated potent dual c-Met and Pim-1 kinase inhibition with in vitro anticancer activity against prostate, colon, and breast cancer cell lines [1]. RET tyrosine kinase inhibitors based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold exhibited antiproliferative activity in the micromolar concentration range [2]. Multiple vendors explicitly position 4-ethyl-2,6-dihydroxynicotinonitrile as a building block for kinase inhibitor development, citing the pyridine core as the critical hinge-binding element . The 4-position substituent (ethyl in this compound) directly modulates both target affinity and kinome-wide selectivity profile, as the 4-position projects toward solvent-exposed or pocket-adjacent regions depending on kinase conformation. US Patent 20040006081 specifically claims tricyclic compounds containing nicotinonitrile rings as protein tyrosine kinase inhibitors [3].

Kinase Inhibition Medicinal Chemistry Scaffold-Based Drug Design

Optimal Research and Industrial Use Cases for 4-Ethyl-2,6-dihydroxynicotinonitrile (CAS 23328-64-5) Based on Comparative Evidence


Kinase Inhibitor Lead Optimization Requiring 4-Position SAR Exploration

4-Ethyl-2,6-dihydroxynicotinonitrile serves as a structurally distinct nicotinonitrile building block for kinase inhibitor programs. The nicotinonitrile core functions as a hinge-binding motif in ATP-competitive kinase inhibitors, with the 4-position ethyl substituent providing a specific vector for exploring structure-activity relationships [1]. This substitution pattern is less common in the kinase inhibitor literature compared to 4-aryl or 4-heteroaryl derivatives, offering access to underexplored chemical space for intellectual property differentiation [2]. The 2,6-dihydroxy/oxo functionality provides additional hydrogen-bonding capacity that can engage conserved water molecules or polar residues within the kinase active site.

DPD Inhibitor Scaffold Derivatization for 5-FU Modulation Studies

Researchers investigating dihydropyrimidine dehydrogenase (DPD) inhibitors as 5-fluorouracil modulators can employ 4-ethyl-2,6-dihydroxynicotinonitrile as a derivatizable analog of the validated CNDP pharmacophore. The parent CNDP scaffold demonstrated a Ki of 230 nM against DPD, representing a 1.6-fold potency advantage over the 5-chloro-2,4-dihydroxypyridine comparator [3]. The 4-ethyl substituent offers a synthetically tractable position for introducing additional functionality while maintaining the core 3-cyano-2,6-dihydroxypyridine pharmacophore essential for enzyme recognition . This enables structure-activity relationship studies aimed at improving potency beyond the parent CNDP IC₅₀ of 4.4 nM while potentially tuning pharmacokinetic properties.

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis Requiring Chelating Pyridine Scaffolds

The 2,6-dihydroxy/oxo substitution pattern on the pyridine ring creates a bidentate chelating motif capable of coordinating transition metals via the nitrogen atom and adjacent oxygen functionalities. This chelation geometry supports the synthesis of metal-organic frameworks (MOFs), coordination polymers, and homogeneous catalysts . The 4-ethyl substituent introduces a hydrophobic domain that can influence framework porosity, guest selectivity, and crystal packing without interfering with the primary metal-binding site. The conjugated π-system of the nicotinonitrile core additionally supports electronic communication between coordinated metal centers in multinuclear assemblies.

Prodrug Conjugate Development Leveraging Hydroxyl Conjugation Sites

The two hydroxyl groups at the 2- and 6-positions of 4-ethyl-2,6-dihydroxynicotinonitrile provide conjugation sites for prodrug development via ester or carbonate linkages . This approach has precedent in the clinical candidate emitefur, which employs a CNDP-derived benzoyl ester conjugate to deliver the DPD inhibitor component [4]. The 4-ethyl substitution adds a hydrophobic anchor that can improve prodrug membrane permeability and modulate release kinetics relative to unsubstituted CNDP conjugates. The LogP of 0.93 (versus ~0.2 for unsubstituted CNDP) predicts enhanced passive diffusion across biological membranes, potentially improving oral bioavailability of ester-linked conjugates .

Quote Request

Request a Quote for 4-Ethyl-2,6-dihydroxynicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.